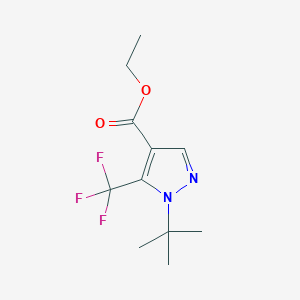

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

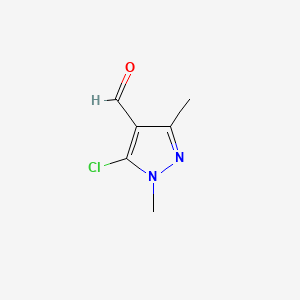

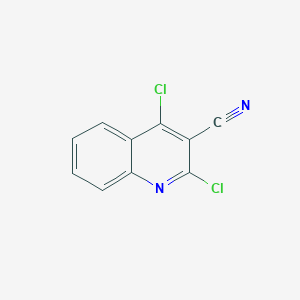

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a trifluoromethyl group (-CF3), a tert-butyl group (-C(CH3)3), and an ethyl ester group (-COOC2H5).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl, tert-butyl, and ethyl ester groups. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The trifluoromethyl group is known for its high electronegativity, which could influence the chemical behavior of the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups it contains. For example, the ester group could undergo hydrolysis, and the trifluoromethyl group could participate in various reactions due to its high electronegativity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s stability and resistance to degradation.Wissenschaftliche Forschungsanwendungen

The trifluoromethyl group plays an increasingly important role in various scientific fields, including pharmaceuticals, agrochemicals, and materials . This is due to its ability to modify the physical, chemical, and biological properties of molecules, making it a valuable tool in the design of new materials and bioactive compounds .

In the field of pharmaceuticals, for example, the introduction of a trifluoromethyl group into a drug molecule can enhance its lipophilicity, metabolic stability, and bioavailability . This can lead to improved drug efficacy and reduced side effects .

In agrochemicals, the trifluoromethyl group can enhance the insecticidal, fungicidal, and herbicidal activities of pesticides . This can result in more effective pest control and improved crop yields .

In materials science, the trifluoromethyl group can be used to modify the properties of polymers, leading to materials with improved thermal stability, chemical resistance, and mechanical properties .

The methods of application or experimental procedures for introducing a trifluoromethyl group into a molecule can vary depending on the specific requirements of the application . These methods can involve various chemical reactions, including radical trifluoromethylation .

The outcomes of these applications can be highly beneficial. For example, in pharmaceuticals, the introduction of a trifluoromethyl group can lead to drugs with improved therapeutic properties . In agrochemicals, it can result in more effective pesticides . And in materials science, it can lead to materials with enhanced properties .

-

Trifluoromethylation : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

-

Triflate Group : In organic chemistry, triflate (systematic name: trifluoromethanesulfonate), is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 . The triflate group is often represented by −OTf . It’s an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .

-

Tert-butyl Group : The tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

-

Trifluoromethylation : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

-

Triflate Group : In organic chemistry, triflate (systematic name: trifluoromethanesulfonate), is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 . The triflate group is often represented by −OTf . It’s an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .

-

Tert-butyl Group : The tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks.

Zukünftige Richtungen

Future research on this compound could explore its potential applications, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and behavior in more detail.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and resources related to this exact compound would be needed. Always follow safety guidelines when handling chemicals.

Eigenschaften

IUPAC Name |

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLZGMBYZIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382389 | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

852691-03-3 | |

| Record name | Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852691-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)